5-(ethoxymethyl)-3-methyl-1H-pyrazole

Medicinal Chemistry Pharmacokinetics Lipophilicity

5-(Ethoxymethyl)-3-methyl-1H-pyrazole (CAS 1119471-75-8) is a disubstituted pyrazole derivative characterized by an ethoxymethyl group at the 5-position and a methyl group at the 3-position of the heteroaromatic ring. It serves as a key synthetic intermediate and a valuable building block in medicinal chemistry and agrochemical research.

Molecular Formula C7H12N2O
Molecular Weight 140.186
CAS No. 1119471-75-8
Cat. No. B2782665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(ethoxymethyl)-3-methyl-1H-pyrazole
CAS1119471-75-8
Molecular FormulaC7H12N2O
Molecular Weight140.186
Structural Identifiers
SMILESCCOCC1=NNC(=C1)C
InChIInChI=1S/C7H12N2O/c1-3-10-5-7-4-6(2)8-9-7/h4H,3,5H2,1-2H3,(H,8,9)
InChIKeyVEZWMDSISGRSJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Ethoxymethyl)-3-methyl-1H-pyrazole: A Versatile Pyrazole Building Block for Chemical Synthesis and Medicinal Chemistry


5-(Ethoxymethyl)-3-methyl-1H-pyrazole (CAS 1119471-75-8) is a disubstituted pyrazole derivative characterized by an ethoxymethyl group at the 5-position and a methyl group at the 3-position of the heteroaromatic ring. It serves as a key synthetic intermediate and a valuable building block in medicinal chemistry and agrochemical research . Its molecular formula is C7H12N2O, with a molecular weight of 140.18 g/mol . The compound is typically available in high purity (e.g., 98%) from commercial suppliers for research and development purposes .

Why Generic 3-Methylpyrazole Analogs Cannot Simply Replace 5-(Ethoxymethyl)-3-methyl-1H-pyrazole


Substituting 5-(ethoxymethyl)-3-methyl-1H-pyrazole with a generic 3-methyl-1H-pyrazole or a 5-ethoxy analog introduces significant and quantifiable changes in key molecular properties that can alter synthetic outcomes and biological profiles. For instance, the presence of the 5-ethoxymethyl group increases the molecule's lipophilicity (cLogP ~1.25) compared to unsubstituted 3-methyl-1H-pyrazole (cLogP ~0.78) . This difference in lipophilicity directly impacts membrane permeability, solubility, and overall pharmacokinetic behavior, making the compounds non-interchangeable in lead optimization campaigns . Similarly, the specific substitution pattern yields a unique molecular weight and topological polar surface area (TPSA) that differ from both simpler and more complex analogs, affecting their utility in building more elaborate molecular architectures .

Quantitative Differentiation of 5-(Ethoxymethyl)-3-methyl-1H-pyrazole: Comparative Evidence for Informed Procurement


Enhanced Lipophilicity (LogP) Compared to Unsubstituted 3-Methylpyrazole Core

The target compound exhibits a calculated partition coefficient (cLogP) of 1.25462, indicating significantly higher lipophilicity than the unsubstituted 3-methyl-1H-pyrazole core, which has a reported LogP of 0.78 . This difference, quantified as an increase of 0.47462 in LogP, is attributed to the 5-ethoxymethyl substituent .

Medicinal Chemistry Pharmacokinetics Lipophilicity

Intermediate Lipophilicity and Molecular Weight Profile for Fine-Tuning Drug-Like Properties

The compound offers an intermediate lipophilicity (cLogP ~1.25) and molecular weight (140.18 g/mol) when compared to more polar analogs like 5-ethoxy-3-methyl-1H-pyrazole (cLogP ~1.12, MW 126.16) and more lipophilic derivatives such as 5-(ethoxymethyl)-1-methyl-1H-pyrazole (cLogP ~1.2, MW 140.18) [1]. Its specific combination of cLogP and TPSA (37.91 Ų) places it in a unique property space for exploring structure-activity relationships (SAR) .

Medicinal Chemistry SAR Studies ADME Properties

Verified High Purity and Comprehensive Analytical Data for Seamless Research Integration

The compound is commercially available with a specified purity of 98% (HPLC) from suppliers like Leyan, ensuring reliable and reproducible results in synthesis and assay development . This is complemented by the availability of NMR reference spectra from authoritative databases like SpectraBase, which provides a valuable benchmark for structural confirmation and quality control [1]. In contrast, data availability for some closely related analogs may be less comprehensive or require in-house validation .

Chemical Synthesis Quality Control Analytical Chemistry

Optimal Research and Industrial Applications for 5-(Ethoxymethyl)-3-methyl-1H-pyrazole


Medicinal Chemistry: Lead Optimization and SAR Studies

5-(Ethoxymethyl)-3-methyl-1H-pyrazole is an ideal scaffold for medicinal chemists aiming to fine-tune the lipophilicity and molecular weight of a lead compound. Its intermediate cLogP (~1.25) and TPSA (37.91 Ų) allow for systematic exploration of structure-activity relationships, particularly when compared to more polar or more lipophilic analogs . The introduction of the 5-ethoxymethyl group provides a predictable increase in lipophilicity (+0.47 LogP) over the core pyrazole ring, which can be crucial for optimizing cellular permeability and target engagement .

Chemical Synthesis: A Versatile Building Block for Complex Molecule Construction

The compound's high purity (98%) and well-defined structure make it a reliable building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals . Its unique substitution pattern (3-methyl, 5-ethoxymethyl) offers a specific vector for further derivatization, allowing for the efficient construction of molecular libraries and focused compound collections . The availability of NMR spectral data ensures rapid and unambiguous structural confirmation of downstream products [1].

Agrochemical Research: Development of Novel Crop Protection Agents

Pyrazole derivatives are a well-established class of fungicides and pesticides [2]. 5-(Ethoxymethyl)-3-methyl-1H-pyrazole, with its balanced lipophilicity, can serve as a key intermediate in the synthesis of novel agrochemical candidates. Its physicochemical properties, distinct from simpler pyrazole analogs, may confer advantages in terms of foliar uptake, translocation within the plant, and soil mobility, which are critical factors for effective crop protection .

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